molecular formula C10H5Cl3N3NaO3S B101577 Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt CAS No. 19045-70-6

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt

Cat. No. B101577
CAS RN: 19045-70-6
M. Wt: 376.6 g/mol
InChI Key: VTXOVTPXCSYGRN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt, also known as TCMPS, is a synthetic compound that belongs to the family of sulfonic acids. It is widely used in scientific research as a reagent for the synthesis of various organic compounds. TCMPS is a potent inhibitor of protein kinases, which makes it a valuable tool for studying the mechanism of action of these enzymes.

Mechanism Of Action

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activity. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is a selective inhibitor of protein kinases and does not affect other enzymes such as phosphatases.

Biochemical And Physiological Effects

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt has been shown to inhibit various protein kinases such as c-Src, c-Abl, and EGFR. Inhibition of these enzymes has been associated with decreased cell proliferation and increased apoptosis in cancer cells. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt in lab experiments is its selectivity for protein kinases. This allows researchers to study the specific role of these enzymes in various cellular processes. Another advantage is the availability of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt as a commercial reagent, which makes it easy to obtain and use in experiments. However, one limitation of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt in scientific research. One direction is the development of new drugs that target protein kinases. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used as a starting point for the development of more potent and selective inhibitors of these enzymes. Another direction is the study of the role of protein kinases in various diseases such as cancer and neurodegenerative disorders. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used to identify new targets for drug development and to understand the mechanism of action of these enzymes in disease progression. Additionally, Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used in combination with other drugs to enhance their efficacy and reduce their toxicity.

Synthesis Methods

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be synthesized by reacting 2,5,6-trichloro-4-pyrimidinylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt as a monosodium salt. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt is a valuable tool for scientific research due to its ability to inhibit protein kinases. Protein kinases are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. Dysregulation of protein kinases is associated with various diseases such as cancer, diabetes, and neurodegenerative disorders. Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt can be used to study the mechanism of action of protein kinases and to develop new drugs that target these enzymes.

properties

CAS RN

19045-70-6

Product Name

Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt

Molecular Formula

C10H5Cl3N3NaO3S

Molecular Weight

376.6 g/mol

IUPAC Name

sodium;4-[(2,5,6-trichloropyrimidin-4-yl)amino]benzenesulfonate

InChI

InChI=1S/C10H6Cl3N3O3S.Na/c11-7-8(12)15-10(13)16-9(7)14-5-1-3-6(4-2-5)20(17,18)19;/h1-4H,(H,14,15,16)(H,17,18,19);/q;+1/p-1

InChI Key

VTXOVTPXCSYGRN-UHFFFAOYSA-M

Isomeric SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Cl)S(=O)(=O)[O-].[Na+]

Other CAS RN

19045-70-6

synonyms

4-[(2,5,6-Trichloro-4-pyrimidinyl)amino]benzenesulfonic acid sodium salt

Origin of Product

United States

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